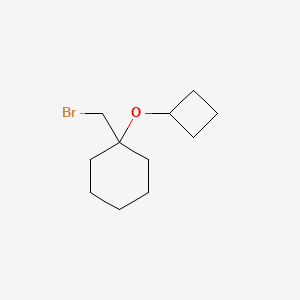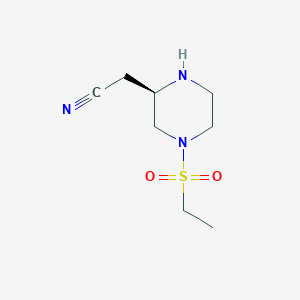![molecular formula C8H5BrN4 B13331262 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B13331262.png)
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile is a heterocyclic compound that features a brominated pyrrolo[2,1-f][1,2,4]triazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine derivatives. One common method includes the reaction of pyrrolo[2,1-f][1,2,4]triazine with bromine in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used under conditions that include a base and a solvent like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrrolo[2,1-f][1,2,4]triazine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and other bioactive molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool compound for studying various biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, such as kinases, through binding to their active sites. The molecular targets and pathways involved vary based on the specific bioactive derivatives synthesized from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Uniqueness
This distinguishes it from other brominated pyrrolo[2,1-f][1,2,4]triazine derivatives, which may lack this functional group .
Eigenschaften
Molekularformel |
C8H5BrN4 |
|---|---|
Molekulargewicht |
237.06 g/mol |
IUPAC-Name |
2-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile |
InChI |
InChI=1S/C8H5BrN4/c9-7-2-1-6-5-11-8(3-4-10)12-13(6)7/h1-2,5H,3H2 |
InChI-Schlüssel |
UXPOUPVMVGLLDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NC(=NN2C(=C1)Br)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Pyridin-2-yl)ethyl]thian-3-amine](/img/structure/B13331202.png)






![(R)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one](/img/structure/B13331240.png)






